molecular formula C24H30BrN3O3 B243912 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide

3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide

Cat. No. B243912
M. Wt: 488.4 g/mol
InChI Key: QPDLESYPGUXDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide, also known as BMB-4, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB-4 belongs to the family of benzamide derivatives and has been studied for its anti-cancer properties.

Mechanism of Action

3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide works by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer cells, and its activity is associated with increased cell survival and resistance to chemotherapy. By inhibiting CK2, 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide has been shown to have a selective inhibitory effect on CK2 activity, without affecting other protein kinases. This selectivity is important because it reduces the potential for off-target effects and toxicity. 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide has also been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide is its selectivity for CK2, which makes it a useful tool for studying the role of CK2 in cancer cell biology. 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide can be used to investigate the downstream effects of CK2 inhibition, such as changes in gene expression and signaling pathways. However, one limitation of 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide is its relatively low potency compared to other CK2 inhibitors. This may limit its use in certain experimental settings where higher potency is required.

Future Directions

There are several future directions for research on 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide. One area of interest is the development of more potent analogs of 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide that can be used as cancer therapeutics. Another area of interest is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide can be used as a tool for investigating the role of CK2 in cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Overall, 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide has shown promise as a novel compound with potential therapeutic applications in cancer and other diseases.

Synthesis Methods

The synthesis of 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-(3-methylbutanoyl)piperazine, which is then reacted with 4-bromo-2-nitroaniline to yield 3-bromo-4-(3-methylbutanoyl)piperazine-1-nitrobenzene. The final step involves the reduction of the nitro group to an amino group, followed by the reaction with 4-ethoxybenzoyl chloride to yield 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide.

Scientific Research Applications

3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide works by inhibiting the activity of the protein kinase CK2, which is overexpressed in many types of cancer cells. By inhibiting CK2, 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide can induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C24H30BrN3O3

Molecular Weight

488.4 g/mol

IUPAC Name

3-bromo-4-ethoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C24H30BrN3O3/c1-4-31-22-10-5-18(16-21(22)25)24(30)26-19-6-8-20(9-7-19)27-11-13-28(14-12-27)23(29)15-17(2)3/h5-10,16-17H,4,11-15H2,1-3H3,(H,26,30)

InChI Key

QPDLESYPGUXDIY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.